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Compound of Interest

Compound Name: 7-Bromo-2-methyl-1-indanone

Cat. No.: B3049637

The indanone framework, a bicyclic structure composed of a fused benzene and
cyclopentanone ring system, is recognized as a "privileged scaffold" in medicinal chemistry.[1]
These motifs are prevalent in a wide array of natural products and pharmacologically active
molecules, demonstrating diverse biological activities.[2][3][4][5] The strategic introduction of
substituents onto this core structure allows for the fine-tuning of molecular properties to achieve
desired therapeutic effects.

7-Bromo-2-methyl-1-indanone emerges as a particularly valuable derivative. The presence of
a bromine atom at the 7-position provides a versatile synthetic handle for a multitude of cross-
coupling reactions, while the methyl group at the 2-position influences the molecule's
stereochemistry and metabolic stability. This combination makes it an indispensable precursor
for constructing complex molecular architectures, particularly in the development of novel
therapeutics.[1][6]

Section 1: Core Physicochemical and Spectroscopic
Properties

A precise understanding of a compound's physical and chemical properties is fundamental for
its application in synthesis. The key identifiers and computed properties for 7-Bromo-2-methyl-
1-indanone are summarized below.

Physicochemical Data
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The following table outlines the primary chemical identifiers and computed physical properties
for 7-Bromo-2-methyl-1-indanone.

Property Value Source
CAS Number 213381-43-2 [1][7][8]
Molecular Formula C10H9BroO [71[8]
Molecular Weight 225.08 g/mol [718]

7-bromo-2-methyl-2,3-
IUPAC Name ) ) [8]
dihydroinden-1-one

7-Bromo-2-methyl-2,3-dihydro-
Synonyms _ [8]
1H-inden-1-one

XLogP3 29 [8]

Physical Form Solid 9]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 7-Bromo-2-methyl-1-
indanone. While a dedicated public spectrum for this specific molecule is not readily available,
its expected spectroscopic signature can be reliably predicted based on its structure and data
from closely related indanone analogs.[10]

Expert Insight: The interpretation of spectroscopic data is a process of pattern recognition. The
indanone core has characteristic signals that are modulated by its substituents. The bromine
atom, for instance, will have a subtle effect on the chemical shifts of nearby aromatic protons,
while the methyl group introduces distinct signals in both *H and 3C NMR spectra.

Expected Spectroscopic Data:
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Expected Chemical

Technique Feature . Rationale
Shift | Frequency
Protons on the
brominated benzene
1H NMR Aromatic Protons (3H) 6 7.10 - 7.60 ppm ring, likely appearing

as doublets and a

triplet.

Methine Proton (1H, -
CH(CHs3)-)

0 2.60 - 3.10 ppm

A multiplet (e.g.,
quartet) due to
coupling with the
adjacent methylene

and methyl protons.

Methylene Protons
(2H, -CHz2-)

0 2.90 - 3.50 ppm

Diastereotopic protons
adjacent to the
stereocenter, likely
appearing as complex
multiplets (e.g.,
doublet of doublets).

Methyl Protons (3H, -
CHs)

6 1.10 - 1.40 ppm

A doublet due to
coupling with the
adjacent methine

proton.

13C NMR

Carbonyl Carbon
(C=0)

Typical range for a
4 195 - 205 ppm ketone conjugated

with an aromatic ring.

Aromatic Carbons
(6C)

0120 - 150 ppm

Six distinct signals for
the aromatic carbons,
with the carbon
bearing the bromine
(C-Br) appearing
around 6 118-125
ppm.
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Aliphatic Carbons

Signals corresponding

to the methine,

0 15 - 50 ppm
(3C) methylene, and
methyl carbons.
IR Spectroscopy C=0 Stretch ~1705 cm~!

Strong absorption
characteristic of an
a,B-unsaturated
ketone within a five-

membered ring.[10]

Aromatic C=C Stretch

~1590- 1470 cm™1

Multiple bands
indicating the aromatic
ring.[10]

C-Br Stretch

~600 - 500 cm~?

Weaker absorption in

the fingerprint region.

A characteristic
isotopic pattern

(approx. 1:1 ratio) due

Mass Spectrometry Molecular lon (M%) m/z 224/226
to the presence of
bromine ("°Br and
81Br).
Fragments

Key Fragments

[M-Br]*, [M-COJ*, [M-
CHs]*

corresponding to the
loss of a bromine
atom, carbon

monoxide, or a methyl

group.

Section 2: Synthesis Methodologies

The synthesis of 7-Bromo-2-methyl-1-indanone typically relies on established organic

chemistry transformations. The most common strategies involve either the cyclization of a pre-

functionalized precursor or the late-stage bromination of an existing indanone core.[1]

Primary Synthetic Pathways

© 2025 BenchChem. All rights reserved.

4/13

Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Indanone_Analogs_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b3049637?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-7-bromo-2-methyl-1-indanone-synthesis-applications-vl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Intramolecular Friedel-Crafts Acylation: This is a cornerstone method for forming the
indanone ring system.[1][5] The synthesis starts with a suitably substituted 3-arylpropionic
acid, which undergoes cyclization in the presence of a strong acid or Lewis acid catalyst
(e.g., polyphosphoric acid (PPA) or AICI3) to form the bicyclic ketone.[2]

o Regioselective Bromination: An alternative approach involves the synthesis of 2-methyl-1-
indanone first, followed by a directed bromination.[1] Achieving high regioselectivity for the 7-
position requires careful selection of the brominating agent and reaction conditions to
prevent the formation of other isomers.

The diagram below illustrates the general workflow for the Friedel-Crafts acylation approach.
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Synthesis Workflow

3-(m-bromophenyl)butanoic acid
(Precursor)

Cyclization Reagent
(e.g., PPA, AlCl3)

Intramolecular
Friedel-Crafts Acylation

7-Bromo-2-methyl-1-indanone

Purification
(e.g., Column Chromatography)

Click to download full resolution via product page

Caption: General workflow for synthesizing 7-Bromo-2-methyl-1-indanone.

Representative Synthesis Protocol: Friedel-Crafts

Acylation

This protocol is a representative methodology based on well-established procedures for

indanone synthesis.[2][5] Researchers should perform their own optimization.
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Objective: To synthesize 7-Bromo-2-methyl-1-indanone from 3-(3-bromophenyl)butanoic
acid.

Materials:

3-(3-bromophenyl)butanoic acid

Polyphosphoric acid (PPA)

Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCOs3) solution
Anhydrous magnesium sulfate (MgSOQOa)

Ice water

Silica gel for column chromatography
Hexanes/Ethyl Acetate solvent system
Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 3-(3-bromophenyl)butanoic acid (1.0 eq).

Cyclization: Add polyphosphoric acid (approx. 10-20 times the weight of the starting
material). Heat the mixture with stirring to 80-100 °C.

o Causality Note: PPA serves as both the solvent and the Lewis acid catalyst, promoting the
intramolecular acylation that closes the five-membered ring. The elevated temperature is
necessary to overcome the activation energy of the reaction.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the
starting material is consumed (typically 2-4 hours).

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto
crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude
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product.

o Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the
organic layers.

e Washing: Wash the combined organic layers with water, followed by saturated NaHCOs
solution to neutralize any remaining acid, and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel using a
hexanes/ethyl acetate gradient to afford pure 7-Bromo-2-methyl-1-indanone.

Section 3: Chemical Reactivity and Synthetic
Applications

The synthetic utility of 7-Bromo-2-methyl-1-indanone is primarily driven by the reactivity of its
aryl bromide functionality, making it an excellent substrate for palladium-catalyzed cross-
coupling reactions.[1][6]

Key Cross-Coupling Reactions
Product Scaffolds

Pd Catalyst, [Suzuki-Miyaura Coupling |

Base (+R-B(OH)2) ) > [Aryl—Substituted Indanone]
Pd Catalyst,

Buchwald-Hartwig Aminatiorn ( . .

B .

G—Bro 0-2-methyl-1-indanone l ase ,[ (+ RaNH) ) KArmno Substituted Indanone
Pd Catalyst,

Base (
Heck Reaction Alkenyl-Substituted Indanona
(+ Alkene) N

Click to download full resolution via product page
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Caption: Key synthetic transformations of 7-Bromo-2-methyl-1-indanone.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C(sp?)-C(sp?) bonds, allowing for the introduction
of various aryl or heteroaryl moieties at the 7-position.[6]

Representative Protocol: Suzuki-Miyaura Coupling
Objective: To couple 7-Bromo-2-methyl-1-indanone with phenylboronic acid.

Materials:

7-Bromo-2-methyl-1-indanone (1.0 eq)

e Phenylboronic acid (1.2 eq)

« Pd(PPhs)s (0.05 eq)

e 2M Sodium carbonate (Naz2COs) solution (3.0 eq)

o Toluene and Ethanol (e.g., 3:1 mixture)

o Ethyl acetate

o Water

Procedure:

o Reaction Setup: To a degassed mixture of toluene/ethanol in a Schlenk flask, add 7-Bromo-
2-methyl-1-indanone, phenylboronic acid, and Pd(PPhs)a.

o Causality Note: Degassing the solvent is crucial to remove oxygen, which can oxidize the
Pd(0) catalyst and inhibit the catalytic cycle. A mixed solvent system is often used to
ensure all reactants remain dissolved.

o Base Addition: Add the degassed 2M Na2COs solution.
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o Causality Note: The base is essential for the transmetalation step of the catalytic cycle,
activating the boronic acid.

o Reaction: Heat the mixture to reflux (e.g., 90 °C) under an inert atmosphere (Nitrogen or
Argon) and stir until the starting material is consumed (as monitored by TLC).

o Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with
water and brine.

 Purification: Dry the organic layer over anhydrous MgSQOa, concentrate, and purify by column
chromatography to yield 7-phenyl-2-methyl-1-indanone.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a
wide range of aniline derivatives, which are common motifs in pharmacologically active
compounds.[1][6] The protocol is similar to the Suzuki coupling but employs an amine
nucleophile and typically a different ligand/base system (e.g., BINAP/NaOtBu).

Section 4: Safety, Handling, and Storage

Proper handling of 7-Bromo-2-methyl-1-indanone is essential to ensure laboratory safety. It is
classified as a harmful substance.[7]
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Hazard Information

Precautionary Measures

H302: Harmful if swallowed.[7]

P261: Avoid breathing

dust/fumes/gas/mist/vapors/spray.[7]

H315: Causes skin irritation.[7]

P264: Wash face, hands and any exposed skin

thoroughly after handling.[9]

H319: Causes serious eye irritation.[7]

P280: Wear protective gloves/protective

clothing/eye protection/face protection.[9][11]

H335: May cause respiratory irritation.[7]

P302 + P352: IF ON SKIN: Wash with plenty of
soap and water.[9][11]

P305 + P351 + P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.[9]

e Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety glasses, and chemical-resistant gloves (e.g., nitrile rubber).[9][12]

» Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[9][13] Avoid contact with skin, eyes, and clothing.[14]

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

Conclusion

7-Bromo-2-methyl-1-indanone is a high-value intermediate whose strategic importance

cannot be overstated. Its indanone core provides a robust and biologically relevant scaffold,

while the bromine atom serves as a linchpin for diversification through modern cross-coupling

chemistry. A thorough understanding of its synthesis, reactivity, and spectroscopic properties,

as detailed in this guide, empowers researchers and drug development professionals to fully

leverage its potential in the creation of novel and complex molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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